Home > Products > Screening Compounds P87691 > [Leu5]-Enkephalin
[Leu5]-Enkephalin - 14-18-6

[Leu5]-Enkephalin

Catalog Number: EVT-3571791
CAS Number: 14-18-6
Molecular Formula: C28H37N5O7
Molecular Weight: 555.6 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description
Leu-enkephalin is a pentapeptide comprising L-tyrosine, glycine, glycine, L-phenylalanine and L-leucine residues joined in sequence by peptide linkages. It is an endogenous opioid peptide produced in vertebrate species, including rodents, primates and humans that results from decomposition of proenkephalin or dynorphin and exhibits antinociceptive properties. It has a role as a delta-opioid receptor agonist, a mu-opioid receptor agonist, a neurotransmitter, an analgesic, a human metabolite and a rat metabolite. It is functionally related to a L-tyrosine, a glycine, a L-phenylalanine and a L-leucine. It is a tautomer of a Leu-enkephalin zwitterion.
YGGFL zwitterion is a natural product found in Mytilus edulis with data available.
One of the endogenous pentapeptides with morphine-like activity. It differs from MET-ENKEPHALIN in the LEUCINE at position 5. Its first four amino acid sequence is identical to the tetrapeptide sequence at the N-terminal of BETA-ENDORPHIN.
Overview

[Leu5]-Enkephalin is a pentapeptide that belongs to the class of endogenous opioids, specifically categorized as an enkephalin. It is derived from the natural peptide enkephalins, which play a crucial role in modulating pain and stress responses within the body. The sequence of [Leu5]-Enkephalin is represented as H-Tyr-Gly-Gly-Phe-Leu-OH, where leucine replaces phenylalanine at the fifth position of the peptide chain. This structural modification enhances its affinity for opioid receptors, contributing to its analgesic properties.

Source and Classification

[Leu5]-Enkephalin is synthesized in the body from larger precursor proteins through enzymatic cleavage. It primarily acts on the delta and mu opioid receptors, which are integral to pain regulation and emotional responses. As a neuropeptide, it is classified under endogenous opioids alongside other peptides like beta-endorphins and dynorphins.

Synthesis Analysis

Methods

The synthesis of [Leu5]-Enkephalin can be achieved through various methods, including solid-phase peptide synthesis and solution-phase synthesis. A notable approach involves using the solid-phase method, which allows for the sequential addition of amino acids to a growing peptide chain anchored to a solid support.

Technical Details:

  1. Solid-Phase Synthesis: The process typically begins with attaching the first amino acid (tyrosine) to a resin. Subsequent amino acids (glycine, glycine, phenylalanine, and leucine) are added one by one using coupling reagents like 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide.
  2. Cyclization: For cyclic analogs like N-cyclo-[Leu5]-enkephalin, cyclization can be performed through azide intermediates under high-dilution conditions, followed by purification using high-pressure liquid chromatography.
Molecular Structure Analysis

Structure

The molecular structure of [Leu5]-Enkephalin consists of five amino acids linked by peptide bonds. The specific sequence is:

  • Tyrosine
  • Glycine
  • Glycine
  • Phenylalanine
  • Leucine

Data

The molecular formula is C28H37N5O7, with a molecular weight of approximately 557 g/mol. The structure has been confirmed through various analytical techniques such as mass spectrometry and nuclear magnetic resonance spectroscopy.

Chemical Reactions Analysis

Reactions

[Leu5]-Enkephalin can undergo several chemical reactions typical of peptides:

  1. Hydrolysis: This reaction involves breaking down the peptide bond in aqueous environments, leading to the formation of free amino acids.
  2. Modification Reactions: Chemical modifications can be introduced to enhance stability or alter receptor affinity, such as incorporating fluorinated groups or cyclization.

Technical Details

For instance, in synthesizing peptidomimetics of [Leu5]-Enkephalin, reactions like Wittig olefination have been employed to introduce trifluoromethyl groups into the structure, altering its physicochemical properties and biological activity.

Mechanism of Action

The mechanism of action for [Leu5]-Enkephalin primarily involves binding to opioid receptors in the central nervous system. Upon binding:

Physical and Chemical Properties Analysis

Physical Properties

  • Appearance: Typically appears as a white powder.
  • Solubility: Soluble in water and organic solvents like methanol.

Chemical Properties

  • Stability: Sensitive to hydrolysis; thus, it requires careful storage conditions.
  • Melting Point: Specific melting points can vary based on purity and formulation but generally fall within a range typical for peptides.

Relevant data includes:

  • pKa Values: Reflecting ionization states at physiological pH.
  • Spectroscopic Data: Nuclear magnetic resonance and mass spectrometry provide insights into structural integrity.
Applications

[Leu5]-Enkephalin has significant scientific uses:

  1. Pain Management Research: Investigated for its potential in developing analgesic drugs that mimic its action without the side effects associated with traditional opioids.
  2. Neuroscience Studies: Used as a model compound in studies exploring opioid receptor interactions and signaling pathways.
  3. Pharmaceutical Development: Analogues are synthesized to enhance efficacy or reduce side effects for therapeutic applications in pain relief and mood disorders.
Neurobiological Mechanisms of [Leu5]-Enkephalin in Endogenous Opioid Systems

Receptor Binding Dynamics and Selectivity Profiles

[Leu⁵]-enkephalin (Tyr-Gly-Gly-Phe-Leu) is an endogenous pentapeptide that exhibits distinct binding preferences within the opioid receptor family. Its interactions are governed by structural motifs and receptor conformations that determine functional outcomes.

Differential Affinity for δ- vs. μ-Opioid Receptors

[Leu⁵]-enkephalin demonstrates a 15- to 40-fold higher binding affinity for δ-opioid receptors (δOR) compared to μ-opioid receptors (μOR), with reported Ki values in the low nanomolar range for δOR (0.023–0.93 nM) versus μOR (0.059–0.98 nM) [1] [4] [6]. This selectivity arises from:

  • Receptor pocket interactions: The conserved "message" domain (Tyr1) anchors in the transmembrane core shared by δOR and μOR, while the "address" domain (Phe4-Leu5) engages non-conserved extracellular loops of δOR [1].
  • Conformational stability: Molecular dynamics simulations reveal [Leu⁵]-enkephalin maintains a stable bent conformation within δOR's binding cavity, enhancing residency time. In μOR, the peptide adopts extended conformations that reduce binding efficiency [1].
  • Phe4 modifications: Meta-halogenation of Phe4 further increases δOR affinity and selectivity by optimizing hydrophobic contacts with δOR-specific residues (e.g., Val281 in EL2) [4].

Table 1: Binding Affinity of [Leu⁵]-Enkephalin Analogs at Opioid Receptors

Phe4 ModificationδOR Ki (nM)μOR Ki (nM)Selectivity Ratio (δOR/μOR)
None (native peptide)1.2618.714.8
3-Fluoro0.4112.330.0
3-Chloro0.239.842.6
3-Bromo0.3511.232.0

Structural Determinants of κ-Opioid Receptor Inactivity

[Leu⁵]-enkephalin exhibits negligible binding affinity (Ki >1,000 nM) for κ-opioid receptors (κOR) due to:

  • Steric exclusion: Leu5 clashes with κOR's deeper binding pocket, which preferentially accommodates bulkier dynorphin peptides [3] [6].
  • Electrostatic incompatibility: The EL2 loop of κOR contains acidic residues (Glu297) that repel [Leu⁵]-enkephalin's C-terminal carboxylate, unlike δOR/μOR's neutral/basic EL2 [1] [8].
  • Lack of address recognition: κOR lacks key aromatic residues (e.g., Trp284 in δOR) that stabilize Phe4 interactions critical for enkephalin binding [6].

Endogenous Modulation of Pain Perception Pathways

Role in Descending Pain Inhibitory Systems

[Leu⁵]-enkephalin mediates analgesia primarily through brainstem-spinal cord circuits:

  • Periaqueductal gray (PAG) activation: Enkephalinergic neurons in the PAG disinhibit output neurons projecting to the rostral ventromedial medulla (RVM) via GABAergic interneuron suppression [4] [9].
  • Spinal dorsal horn inhibition: Released from RVM-spinal projections, [Leu⁵]-enkephalin:
  • Presynaptically blocks Ca2+ channels on primary afferents, reducing glutamate/substance P release.
  • Postsynaptically opens K+ channels via Gβγ subunits, hyperpolarizing projection neurons [9] [10].
  • δOR-specific effects: Selective δOR agonists (e.g., glycosylated [Leu⁵]-enkephalin analogs) show 10-fold greater potency in spinal analgesia than morphine, with minimal respiratory depression due to δOR's distribution in pain-processing regions [1] [7].

Comparative Efficacy in Acute vs. Chronic Pain Models

[Leu⁵]-enkephalin's analgesic profile differs significantly across pain states:

  • Acute pain: Transient efficacy due to rapid degradation by neprilysin and aminopeptidase N (half-life <2 minutes in CSF) [4] [7].
  • Chronic pain: Enhanced and sustained effects via:
  • Receptor upregulation: Chronic inflammation increases δOR density in dorsal root ganglia, potentiating [Leu⁵]-enkephalin's actions [3] [5].
  • Pathway sensitization: Nerve injury induces proenkephalin gene expression in spinal microglia, increasing enkephalin availability [5] [9].
  • Glycosylation benefits: β-D-glucuronide conjugation at C-terminus improves stability and 40-fold increased antinociception in neuropathic pain models [1].

Table 2: Analgesic Efficacy of [Leu⁵]-Enkephalin in Preclinical Pain Models

Pain ModelEffective Dose (ED50, nmol)Peak Effect (% MPE)Duration (min)Mechanistic Insight
Acute thermal (tail-flick)15.278%12Rapid degradation limits efficacy
Inflammatory (CFA)3.892%45δOR upregulation in DRG neurons
Neuropathic (SNI)1.5*95%90Glycosylation blocks enzymatic degradation

β-D-glucuronide-conjugated analog

Neurotransmitter Interactions in Stress Response Circuits

Cross-Talk with Catecholaminergic Systems

[Leu⁵]-enkephalin co-localizes with catecholamines in key stress-modulatory regions:

  • Locus coeruleus (LC) modulation: Enkephalinergic terminals synapse onto LC norepinephrine neurons, where δOR activation:
  • Inhibits adenylyl cyclase → reduces cAMP/PKA signaling → decreases tyrosine hydroxylase activity and norepinephrine synthesis [4] [7].
  • Hyperpolarizes neurons via GIRK channels, reducing tonic LC firing and anxiety-like behaviors [4].
  • Ventral tegmental area (VTA) integration: [Leu⁵]-enkephalin release onto GABA interneurons disinhibits dopamine projection neurons, promoting stress resilience [7] [9].

Impact on Hypothalamic-Pituitary-Adrenal (HPA) Axis Regulation

[Leu⁵]-enkephalin exerts bidirectional HPA control:

  • Paraventricular nucleus (PVN) suppression: δOR activation on CRF neurons:
  • Reduces Ca2+ influx → inhibits CRF release → dampens ACTH/cortisol secretion [4] [7].
  • Downregulates glucocorticoid receptor (GR) transcription, limiting negative feedback efficacy during chronic stress [4].
  • Adrenal medulla stimulation: Co-released with catecholamines, [Leu⁵]-enkephalin enhances epinephrine secretion via paracrine δOR activation, increasing cardiovascular stress responses [2] [7].
  • Epigenetic regulation: Chronic stress increases DNA methylation at the Oprd1 (δOR) promoter in the hypothalamus, reducing [Leu⁵]-enkephalin's inhibitory effects on HPA output [7] [9].

Table 3: Neurotransmitter Systems Modulated by [Leu⁵]-Enkephalin

Brain RegionTarget NeurotransmitterReceptor MechanismFunctional Outcome
Locus CoeruleusNorepinephrineδOR → ↓cAMP → ↓tyrosine hydroxylaseReduced anxiety, sedation
Ventral Tegmental AreaDopamineδOR → disinhibition of VTA DA neuronsReward enhancement, stress resilience
PVN (Hypothalamus)CRFδOR → ↓Ca2+ → ↓CRF releaseHPA axis suppression
Spinal CordGlutamate/Substance PδOR → ↓Ca2+/↑K+Antinociception

Key: CRF = corticotropin-releasing factor; DA = dopamine; HPA = hypothalamic-pituitary-adrenal

Chemical Compounds Referenced

Properties

CAS Number

14-18-6

Product Name

[Leu5]-Enkephalin

IUPAC Name

(2S)-2-[[(2S)-2-[[2-[[2-[[(2S)-2-amino-3-(4-hydroxyphenyl)propanoyl]amino]acetyl]amino]acetyl]amino]-3-phenylpropanoyl]amino]-4-methylpentanoic acid

Molecular Formula

C28H37N5O7

Molecular Weight

555.6 g/mol

InChI

InChI=1S/C28H37N5O7/c1-17(2)12-23(28(39)40)33-27(38)22(14-18-6-4-3-5-7-18)32-25(36)16-30-24(35)15-31-26(37)21(29)13-19-8-10-20(34)11-9-19/h3-11,17,21-23,34H,12-16,29H2,1-2H3,(H,30,35)(H,31,37)(H,32,36)(H,33,38)(H,39,40)/t21-,22-,23-/m0/s1

InChI Key

URLZCHNOLZSCCA-VABKMULXSA-N

SMILES

CC(C)CC(C(=O)O)NC(=O)C(CC1=CC=CC=C1)NC(=O)CNC(=O)CNC(=O)C(CC2=CC=C(C=C2)O)N

Canonical SMILES

CC(C)CC(C(=O)O)NC(=O)C(CC1=CC=CC=C1)NC(=O)CNC(=O)CNC(=O)C(CC2=CC=C(C=C2)O)N

Isomeric SMILES

CC(C)C[C@@H](C(=O)O)NC(=O)[C@H](CC1=CC=CC=C1)NC(=O)CNC(=O)CNC(=O)[C@H](CC2=CC=C(C=C2)O)N

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.